molecular formula C17H17FO2 B12553234 4-Fluorophenyl 4-(2-methylpropyl)benzoate CAS No. 142140-54-3

4-Fluorophenyl 4-(2-methylpropyl)benzoate

Cat. No.: B12553234
CAS No.: 142140-54-3
M. Wt: 272.31 g/mol
InChI Key: YJQVRTNJVJZEIO-UHFFFAOYSA-N
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Description

4-Fluorophenyl 4-(2-methylpropyl)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a fluorophenyl group and a methylpropyl group attached to a benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluorophenyl 4-(2-methylpropyl)benzoate typically involves the esterification of 4-fluorophenol with 4-(2-methylpropyl)benzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Common industrial methods may also include the use of automated systems for precise control of reaction parameters .

Chemical Reactions Analysis

Types of Reactions

4-Fluorophenyl 4-(2-methylpropyl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Fluorophenyl 4-(2-methylpropyl)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme interactions and inhibition.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Fluorophenyl 4-(2-methylpropyl)benzoate involves its interaction with specific molecular targets. The fluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or modulation of their activity. The benzoate moiety may also play a role in the compound’s overall bioactivity by influencing its solubility and stability .

Comparison with Similar Compounds

Similar Compounds

    4-Fluorophenyl benzoate: Lacks the 2-methylpropyl group, which may affect its reactivity and applications.

    4-Methylphenyl 4-(2-methylpropyl)benzoate: Substitution of the fluorine atom with a methyl group can alter its chemical properties and biological activity.

    4-Chlorophenyl 4-(2-methylpropyl)benzoate:

Uniqueness

4-Fluorophenyl 4-(2-methylpropyl)benzoate is unique due to the presence of both a fluorophenyl group and a methylpropyl group, which can impart distinct chemical and biological properties. The fluorine atom can enhance the compound’s stability and binding affinity, while the methylpropyl group can influence its solubility and overall reactivity .

Properties

CAS No.

142140-54-3

Molecular Formula

C17H17FO2

Molecular Weight

272.31 g/mol

IUPAC Name

(4-fluorophenyl) 4-(2-methylpropyl)benzoate

InChI

InChI=1S/C17H17FO2/c1-12(2)11-13-3-5-14(6-4-13)17(19)20-16-9-7-15(18)8-10-16/h3-10,12H,11H2,1-2H3

InChI Key

YJQVRTNJVJZEIO-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)F

Origin of Product

United States

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